molecular formula C14H19NO2 B1461542 2-(2-Ethylpiperidin-1-yl)benzoic acid CAS No. 1095040-61-1

2-(2-Ethylpiperidin-1-yl)benzoic acid

Cat. No.: B1461542
CAS No.: 1095040-61-1
M. Wt: 233.31 g/mol
InChI Key: KSYKYCGECVLFFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A relevant paper describes the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Although this is not the exact compound, it provides insight into potential synthetic routes for similar structures.


Molecular Structure Analysis

The molecular structure of 2-(2-Ethylpiperidin-1-yl)benzoic acid can be inferred from its molecular formula, C14H19NO2. Detailed structural analysis would typically involve techniques such as infrared spectroscopy, NMR, and mass spectrometry .

Scientific Research Applications

Gut Function Regulation

Benzoic acid, related structurally to 2-(2-Ethylpiperidin-1-yl)benzoic acid, is identified for its antibacterial and antifungal preservative qualities, widely utilized in foods and feeds. Research has illuminated its potential to enhance growth and health by promoting gut functions. This includes digestion, absorption, and barrier functions. Studies involving piglets and porcine intestinal epithelial cells as models have indicated that appropriate levels of benzoic acid could improve gut functions by modulating enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration could harm gut health through redox status alterations. The intricate mechanisms by which benzoic acid may regulate specific intestinal physiological functions require further exploration (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis

A systematic review on benzoic acid's pharmacokinetics across various animal models, including rats, guinea pigs, and humans, designed species-specific physiologically-based pharmacokinetic (PBPK) models. These models assessed metabolic and dosimetric variations, predicting rate constants for hepatic metabolism to hippuric acid. The validation of these models through observed datasets underscored the predictive robustness of this computational approach. Insights from these studies offer implications for understanding dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty factors associated with acceptable daily intake levels (Hoffman & Hanneman, 2017).

Biochemical Analysis

Biochemical Properties

2-(2-Ethylpiperidin-1-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as COX, inhibiting their activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity . These interactions result in changes in the expression of genes involved in inflammation and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses in vitro and in vivo . The stability and degradation of the compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various tissues . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYKYCGECVLFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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